molecular formula C18H17N5S B502462 {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE

{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE

Cat. No.: B502462
M. Wt: 335.4g/mol
InChI Key: LZUWCUCQOBEANV-UHFFFAOYSA-N
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Description

{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE is a complex organic compound that features a unique combination of functional groups, including a phenylpropynyl group and a phenyl-tetrazolyl-thioethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE typically involves multi-step organic reactions. One common route starts with the preparation of 3-phenylprop-2-yn-1-yl bromide, which is then reacted with 2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethylamine under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenylpropynyl or tetrazolyl moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular pathways and physiological responses, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (3-phenylprop-2-yn-1-yl)amine
  • (1-phenyl-1H-tetrazol-5-yl)thioethylamine
  • Phenylpropynyl derivatives
  • Tetrazolyl derivatives

Uniqueness

What sets {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE apart from similar compounds is its combination of functional groups. The presence of both phenylpropynyl and tetrazolyl-thioethylamine moieties in a single molecule provides unique chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C18H17N5S

Molecular Weight

335.4g/mol

IUPAC Name

3-phenyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]prop-2-yn-1-amine

InChI

InChI=1S/C18H17N5S/c1-3-8-16(9-4-1)10-7-13-19-14-15-24-18-20-21-22-23(18)17-11-5-2-6-12-17/h1-6,8-9,11-12,19H,13-15H2

InChI Key

LZUWCUCQOBEANV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C#CCNCCSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C#CCNCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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